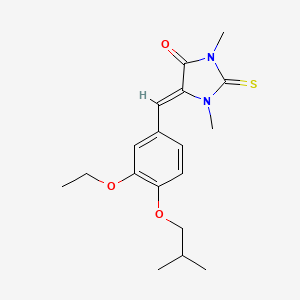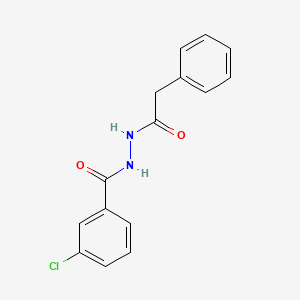
3-chloro-N'-(phenylacetyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N'-(phenylacetyl)benzohydrazide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CPB belongs to the class of hydrazides and has a molecular weight of 319.78 g/mol.
作用机制
The exact mechanism of action of 3-chloro-N'-(phenylacetyl)benzohydrazide is not fully understood. However, it is believed that 3-chloro-N'-(phenylacetyl)benzohydrazide works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and proliferation. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-chloro-N'-(phenylacetyl)benzohydrazide also inhibits the activity of the STAT3 signaling pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 3-chloro-N'-(phenylacetyl)benzohydrazide has also been shown to exhibit anti-inflammatory and analgesic properties. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are known to play a key role in the development of inflammatory diseases such as arthritis and asthma.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-N'-(phenylacetyl)benzohydrazide is its potent anti-cancer activity. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research and development. However, 3-chloro-N'-(phenylacetyl)benzohydrazide also has some limitations. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, 3-chloro-N'-(phenylacetyl)benzohydrazide has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are a number of potential future directions for research on 3-chloro-N'-(phenylacetyl)benzohydrazide. One area of research is in the development of more efficient and cost-effective synthesis methods for 3-chloro-N'-(phenylacetyl)benzohydrazide. Another area of research is in the development of new formulations of 3-chloro-N'-(phenylacetyl)benzohydrazide that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 3-chloro-N'-(phenylacetyl)benzohydrazide and its potential toxicity and side effects. Finally, there is a need for more in vivo studies to determine the efficacy of 3-chloro-N'-(phenylacetyl)benzohydrazide in animal models and potentially in human clinical trials.
合成方法
3-chloro-N'-(phenylacetyl)benzohydrazide can be synthesized using a simple one-pot reaction between 3-chlorobenzohydrazide and phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid and is typically heated to reflux for several hours. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
科学研究应用
3-chloro-N'-(phenylacetyl)benzohydrazide has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-chloro-N'-(phenylacetyl)benzohydrazide works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis, or programmed cell death.
属性
IUPAC Name |
3-chloro-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTSQHILSJYJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(phenylacetyl)benzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
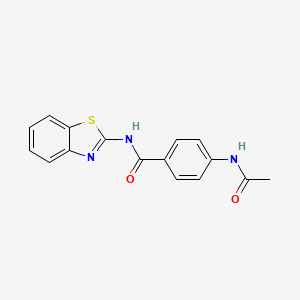
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)
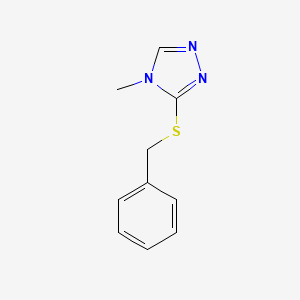
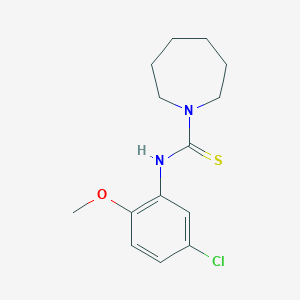
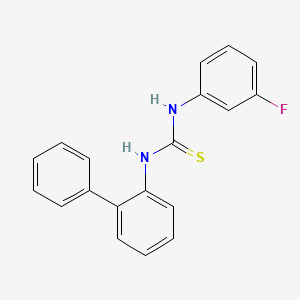
![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
